N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMDWFNULAASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Aminomethyl)piperidine
Route A: Reductive Amination of 4-Piperidone
- 4-Piperidinemethanol : Reduction of 4-piperidone with sodium borohydride (NaBH₄) in methanol yields 4-piperidinemethanol.
- Phthalimide Protection : Mitsunobu reaction with phthalimide, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) forms 4-(phthalimidomethyl)piperidine.
- Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, yielding 4-(aminomethyl)piperidine.
Route B: Cyanide Reduction
- 4-Cyanopiperidine : Treatment of 4-piperidone with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) forms the cyanohydrin, which is dehydrated to 4-cyanopiperidine.
- Reduction to Amine : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to 4-(aminomethyl)piperidine.
Comparative Data
| Route | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| A | 78 | 95 | High |
| B | 65 | 88 | Moderate |
Synthesis of N,N-Dimethylpiperidine-1-sulfonamide
- Protection of 4-(Aminomethyl)piperidine : Boc anhydride in dichloromethane (DCM) with triethylamine (Et₃N) yields 4-((tert-butoxycarbonyl)aminomethyl)piperidine.
- Sulfonamide Formation : Reaction with dimethylsulfamoyl chloride in DCM/Et₃N affords N,N-dimethyl-4-((Boc)aminomethyl)piperidine-1-sulfonamide.
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding N,N-dimethyl-4-(aminomethyl)piperidine-1-sulfonamide.
Reaction Conditions
- Temperature: 0°C → room temperature.
- Solvent: Dichloromethane.
- Base: Triethylamine (2.5 equiv).
Urea Formation and Final Product Synthesis
Coupling with o-Tolyl Isocyanate
- Reaction Setup : N,N-Dimethyl-4-(aminomethyl)piperidine-1-sulfonamide is treated with o-tolyl isocyanate in dry THF under nitrogen.
- Base Catalysis : Triethylamine (1.1 equiv) facilitates urea bond formation.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water).
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | Room temperature |
| Reaction Time | 12 h |
| Yield | 85% |
Alternative Synthetic Routes
One-Pot Sulfonamide-Urea Formation
Solid-Phase Synthesis
- Resin-Bound Intermediate : 4-(Fmoc-aminomethyl)piperidine is immobilized on Wang resin.
- Sulfonamidation : On-resin reaction with dimethylsulfamoyl chloride.
- Urea Coupling : Cleavage with o-tolyl isocyanate and trifluoroacetic acid.
- Advantage : Facilitates high-throughput screening but suffers from scalability issues.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 6.01 (s, 1H, NH), 4.10 (s, 2H, CH₂NH), 3.45–3.35 (m, 4H, piperidine-H), 2.85 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, Ar-CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 158.2 (C=O), 137.5 (Ar-C), 53.1 (N(CH₃)₂), 44.8 (piperidine-C), 40.2 (CH₂NH).
- HRMS (ESI+) : m/z calc. for C₁₆H₂₅N₄O₃S [M+H]⁺: 377.1645; found: 377.1648.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 142–144°C.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure Variations
- Target Compound : Piperidine-sulfonamide core with a ureido-methyl-o-tolyl substituent.
- Compound 6s (): Piperidine-sulfonamide core modified with a p-tolyl-hydrazine-carbothioamide group. This introduces a thioamide and hydrazine linker, differing from the urea bridge in the target compound .
- Compounds 13, 40, 41 (): Benzene-sulfonamide cores with ureido-ethyl substituents linked to 3-phenylpropyl or methylated urea groups. These lack the piperidine ring but share sulfonamide and urea functionalities .
Substituent Analysis
Pharmacological Activity Comparison
| Compound | CMA (%) | FS (%) | EF (%) | Key Structural Difference from Target |
|---|---|---|---|---|
| 13 | 91.6 | 17.62 | 11.55 | Benzene core; 3-phenylpropyl-ureido |
| 40 | 52.3 | 38.96 | 24.19 | N-methylated urea; benzene core |
| 41 | 47.6 | 23.19 | 15.47 | C-methylated urea; benzene core |
- The o-tolyl group (vs. phenylpropyl in compounds) could alter lipophilicity and receptor interactions due to steric hindrance from the ortho-methyl group .
Physicochemical Properties
- The target compound’s lower molecular weight and piperidine core may enhance membrane permeability compared to bulkier analogs.
Research Implications
- Structural Optimization: The piperidine-sulfonamide scaffold in the target compound offers a novel framework for cardiac myosin activators, diverging from benzene-based leads in .
- Substituent Effects : Methylation or phenylpropyl extensions in urea groups (as in Compounds 40–41) reduce CMA but improve FS/EF, suggesting a trade-off between potency and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
